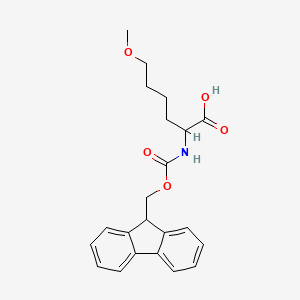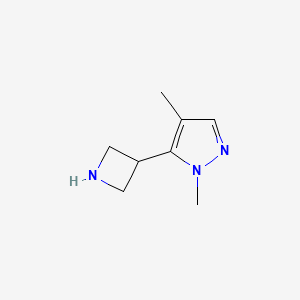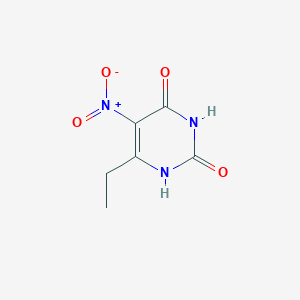
6-ethyl-5-nitro-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of an ethyl group at position 6 and a nitro group at position 5, along with two keto groups at positions 2 and 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the nitration of 6-ethyluracil. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of 6-ethyluracil in a mixture of concentrated sulfuric acid and nitric acid.
- Maintaining the reaction mixture at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.
- Gradual addition of the nitrating mixture to the solution of 6-ethyluracil.
- Stirring the reaction mixture for a specified period, followed by quenching with ice-cold water.
- Isolation and purification of the product through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 6-ethyl-5-amino-1H-pyrimidine-2,4-dione.
Substitution: 6-ethyl-5-substituted-1H-pyrimidine-2,4-dione (depending on the nucleophile used).
Oxidation: 6-carboxy-5-nitro-1H-pyrimidine-2,4-dione.
科学研究应用
6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are investigated for their interactions with biological macromolecules such as DNA and proteins, which can provide insights into their mechanisms of action and potential therapeutic uses.
作用机制
The mechanism of action of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione and its derivatives depends on their specific biological targets. For example, if the compound is used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Molecular Targets and Pathways:
DNA and RNA Synthesis: The compound may target enzymes such as DNA polymerase or RNA polymerase, inhibiting their activity and preventing the replication of genetic material.
Protein Synthesis: It may interfere with ribosomal function, leading to the inhibition of protein synthesis in microbial cells.
相似化合物的比较
5-Nitro-6-methyluracil: Similar structure with a methyl group instead of an ethyl group at position 6.
6-Amino-5-nitro-1H-pyrimidine-2,4-dione: Similar structure with an amino group instead of an ethyl group at position 6.
5-Nitro-6-phenyl-1H-pyrimidine-2,4-dione: Similar structure with a phenyl group instead of an ethyl group at position 6.
Uniqueness: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.
属性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
6-ethyl-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-4(9(12)13)5(10)8-6(11)7-3/h2H2,1H3,(H2,7,8,10,11) |
InChI 键 |
BLUJNGBMUPCUPD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


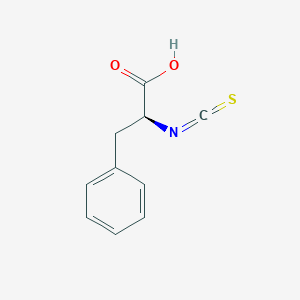

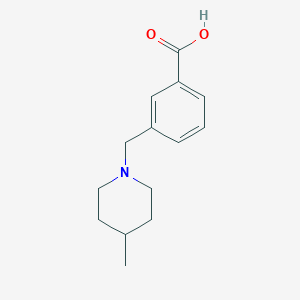
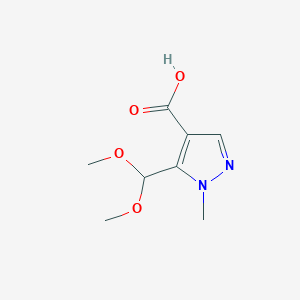
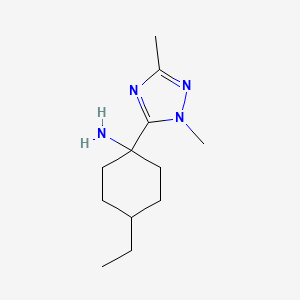
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)


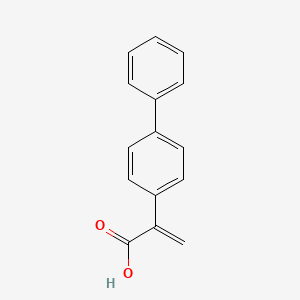
![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
